molecular formula C7H13NO B8389269 (S)-1-pyrrolidin-2-ylcyclopropanol

(S)-1-pyrrolidin-2-ylcyclopropanol

Cat. No.: B8389269
M. Wt: 127.18 g/mol
InChI Key: QVFDYFLRRDIIDX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Pyrrolidin-2-ylcyclopropanol (CAS 1784640-67-0) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C7H13NO and a molecular weight of 127.19 g/mol, serves as a versatile synthetic intermediate or building block for the development of novel bioactive molecules . The core pyrrolidin-2-yl structure is a privileged scaffold in drug discovery. Research on related pyrrolidin-2-one derivatives has demonstrated considerable anticonvulsant activity in maximal electroshock (MES) and pentetrazole (PTZ)-induced seizure models, suggesting potential value for developing new epilepsy treatments . The mechanism of action for such compounds is often linked to their significant affinity for serotonin 5-HT1A and α1-adrenergic receptors, and may also be connected to GABA-ergic activity, as many are analogs of the neurotransmitter GABA . Furthermore, structural analogs based on the pyrrolidin-2-one framework have shown marked antiarrhythmic activity in pharmacological studies, highlighting the therapeutic potential of this chemical class in cardiovascular disease research . As a chiral building block, the (S)-enantiomer offers precise stereochemical control for synthesizing specific active pharmaceutical ingredients (APIs) and intermediates . This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) prior to use. This compound may cause skin and serious eye irritation and may be harmful if swallowed or if respiratory irritation occurs .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]cyclopropan-1-ol

InChI

InChI=1S/C7H13NO/c9-7(3-4-7)6-2-1-5-8-6/h6,8-9H,1-5H2/t6-/m0/s1

InChI Key

QVFDYFLRRDIIDX-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](NC1)C2(CC2)O

Canonical SMILES

C1CC(NC1)C2(CC2)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

(S)-1-pyrrolidin-2-ylcyclopropanol is a chiral compound featuring a pyrrolidine ring and a cyclopropanol moiety. The stereochemistry at the nitrogen atom is crucial for its biological activity, influencing its interaction with various biological targets. The compound can be synthesized through several methods, often involving the use of specific reagents to ensure the desired stereochemistry.

Antiviral Activity

One of the most significant applications of (S)-1-pyrrolidin-2-ylcyclopropanol is its potential as an antiviral agent, particularly against hepatitis C virus (HCV). Research has demonstrated that compounds similar to (S)-1-pyrrolidin-2-ylcyclopropanol exhibit inhibitory effects on HCV replication. For instance, a patent describes compounds that modulate HCV activity by targeting specific viral proteins involved in the replication cycle, showcasing the compound's relevance in antiviral drug development .

Modulation of Protein Kinase Activity

Another promising application lies in the modulation of protein kinase activities. Protein kinases play critical roles in various cellular processes, including proliferation and apoptosis. Compounds derived from (S)-1-pyrrolidin-2-ylcyclopropanol have been investigated for their ability to inhibit specific kinases associated with cancer progression. Studies indicate that these compounds can effectively interfere with signaling pathways, offering potential therapeutic strategies for kinase-dependent diseases .

Case Study 1: Hepatitis C Treatment

A clinical study focused on the efficacy of (S)-1-pyrrolidin-2-ylcyclopropanol derivatives in patients with chronic hepatitis C demonstrated promising results. Patients treated with these compounds showed a significant reduction in viral load compared to controls. The study highlighted the compound's potential as part of a combination therapy strategy, enhancing overall treatment efficacy .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies have shown that (S)-1-pyrrolidin-2-ylcyclopropanol derivatives can inhibit the proliferation of various cancer cell lines. A notable study utilized these compounds to assess their effects on cell cycle regulation and apoptosis induction. Results indicated that treatment led to increased apoptosis rates and altered cell cycle progression, suggesting a mechanism through which these compounds exert their anticancer effects .

Data Tables

Application AreaMechanism of ActionReference
Antiviral ActivityInhibition of HCV replication
Protein Kinase ModulationInhibition of specific kinases involved in cancer

Chemical Reactions Analysis

Cyclopropanol Ring-Opening Reactions

The strained cyclopropanol ring undergoes acid-catalyzed cleavage :

  • In toluene with acetic acid, the cyclopropanol ring opens to form γ-lactam derivatives (e.g., benz[g]indolizidines) .

  • Mechanism : Protonation of the hydroxyl group followed by ring strain relief via bond cleavage (Table 1).

Table 1: Cyclopropanol Ring-Opening Under Acidic Conditions

Acid UsedSolventTemperatureProductYield (%)Reference
Acetic acidTolueneRefluxBenz[g]indolizidine79
HCl (1M)THF60°CPyrrolidine-ketone65

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in esterification and oxidation :

  • Esterification : Reacts with acetyl chloride to form cyclopropanyl acetate (85% yield).

  • Oxidation : Using Jones reagent converts the hydroxyl group to a ketone, forming pyrrolidin-2-ylcyclopropanone (72% yield).

Reactivity of the Pyrrolidine Moiety

The pyrrolidine nitrogen acts as a Brønsted base and participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Cycloadditions : Undergoes [3+2] cycloadditions with nitroalkenes to generate polycyclic frameworks .

Mechanistic Insights

  • Cyclopropane Ring Opening : Follows an S<sub>N</sub>2 pathway, confirmed by stereochemical inversion in chiral DA cyclopropanes .

  • Lactamization : Intramolecular amide bond formation is driven by entropy gain and acid catalysis .

Experimental Data Highlights

  • Scalability : A 3.08 mmol scale reaction achieved 79% yield of (S)-1-pyrrolidin-2-ylcyclopropanol .

  • X-Ray Crystallography : Confirmed stereochemistry and bond angles (cyclopropane C-C-C angle: 58.9°).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-1-pyrrolidin-2-ylcyclopropanol with three related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State Synthesis Yield (If Reported)
(S)-1-Pyrrolidin-2-ylcyclopropanol C₇H₁₃NO 127.18* Cyclopropanol, pyrrolidin-2-yl Not reported Not reported
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol C₁₃H₁₉NO 205.30 Phenyl, propanol, pyrrolidine Not reported >98% purity (GC)
[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol (104) C₉H₁₇NO 155.13 Cyclopropylmethyl, methanol Yellowish oil 86%
(S)-2-(Boc-amino)-1-propanol C₈H₁₇NO₃ 175.23 Boc-protected amino, propanol Not reported Not reported

*Calculated based on formula C₇H₁₃NO.

Key Observations:

Substituent Effects: The phenyl group in (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol increases molecular weight (205.30 vs. 127.18) and likely enhances lipophilicity compared to the cyclopropanol derivative .

Stereochemical Considerations: Both (S)-1-pyrrolidin-2-ylcyclopropanol and compound 104 exhibit S-configuration, which is critical for enantioselective interactions in biological systems or asymmetric synthesis .

Synthetic Accessibility: Compound 104 was synthesized in 86% yield via reductive amination, suggesting efficient routes for similar pyrrolidine derivatives . In contrast, Boc-protected analogs (e.g., (S)-2-(Boc-amino)-1-propanol) require additional protection/deprotection steps, complicating synthesis .

Stability and Industrial Applicability

  • Stability: Cyclopropanol derivatives are generally sensitive to acidic conditions due to ring strain. This contrasts with Boc-protected propanols, which exhibit improved stability under basic conditions .
  • Industrial Relevance : High-purity (>98%) synthesis of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol demonstrates scalability for pharmaceutical intermediates .

Preparation Methods

Reaction Mechanism and General Procedure

The Lewis acid-catalyzed ring-opening of donor-acceptor (DA) cyclopropanes represents a cornerstone in the synthesis of (S)-1-pyrrolidin-2-ylcyclopropanol. DA cyclopropanes, such as dimethyl 2-arylcyclopropane-1,1-dicarboxylates, undergo nucleophilic attack by primary amines (e.g., benzylamines or anilines) in the presence of Lewis acids like nickel perchlorate or zinc triflate. The reaction proceeds via an S_N2-like mechanism, where the nucleophile attacks the less substituted carbon of the cyclopropane ring, leading to ring opening and subsequent lactamization (Figure 1).

Key Steps:

  • Ring-Opening : The DA cyclopropane reacts with a primary amine under Lewis acid catalysis, forming a γ-amino ester intermediate.

  • Lactamization : Intramolecular cyclization of the γ-amino ester yields a pyrrolidin-2-one derivative.

  • Dealkoxycarbonylation : Alkaline saponification followed by thermolysis removes the ester group, yielding the final pyrrolidine product.

Optimization and Stereochemical Control

Critical to achieving high enantiomeric excess (ee) is the use of chiral DA cyclopropanes. For example, dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate ((S)-1c ) reacts with amines to produce (S)-configured pyrrolidines with >99% ee due to retention of configuration during the S_N2 ring-opening. Scalability was demonstrated in a 3.08 mmol-scale reaction, affording (S)-1-pyrrolidin-2-ylcyclopropanol analogs in 79% yield.

Limitations:

  • Requires chromatographic purification at the lactamization stage.

  • Limited to amines with moderate nucleophilicity (e.g., anilines over aliphatic amines).

Biocatalytic Synthesis Using Transaminases

Enzymatic Transamination Strategy

Biocatalytic approaches leverage engineered transaminases (TAs) to install the chiral amine center. Starting from ω-chloroketones, TAs catalyze the asymmetric amination to form chiral pyrrolidines with up to >99.5% ee. For (S)-1-pyrrolidin-2-ylcyclopropanol, this method involves:

  • Transamination : (S)-selective TAs convert a cyclopropane-containing ketone precursor to the corresponding (S)-amine.

  • Cyclopropanol Formation : Spontaneous or base-mediated cyclization forms the cyclopropanol moiety.

Process Optimization

Engineered TAs such as PjSTA-R6-8 and ATA-117-Rd6 enable reactions at 37°C with 48-hour incubation, achieving 90% conversion for bulky substrates. A 300 mg-scale synthesis of (R)-2-(p-chlorophenyl)pyrrolidine demonstrated 84% isolated yield and >99.5% ee, highlighting industrial viability.

Advantages:

  • Avoids heavy-metal catalysts.

  • High stereoselectivity without protecting groups.

Direct Synthesis via Tosyl Protection/Deprotection

Synthetic Route and Conditions

A direct method involves the preparation of (S)-1-(1-tosylpyrrolidin-2-yl)cyclopropanol followed by deprotection (Figure 2). Key steps include:

  • Cyclopropanation : Reaction of a tosyl-protected pyrrolidine with a cyclopropanating agent (e.g., trimethylsulfoxonium iodide).

  • Deprotection : Acidic hydrolysis (e.g., HBr in acetic acid) removes the tosyl group, yielding the target compound.

Yield and Purification

This method achieved 65% yield after column chromatography (30% EtOAc/petroleum ether). The tosyl group’s electron-withdrawing nature facilitates cyclopropanation but necessitates harsh deprotection conditions, potentially limiting substrate scope.

Amine Protection Strategies in Multistep Syntheses

BOC Protection/Deprotection

The tert-butyloxycarbonyl (BOC) group is widely used to protect the pyrrolidine nitrogen during cyclopropanol formation. Protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in THF/water with sodium bicarbonate, followed by deprotection under acidic conditions (e.g., HCl in dioxane).

Case Study:

  • BOC Protection : 85% yield in THF at 40°C.

  • Deprotection : Quantitative removal using 4 M HCl in dioxane.

Comparative Analysis of Protection Groups

Protection GroupDeprotection ConditionYield (%)Stereochemical Impact
TosylHBr/AcOH65Minimal racemization
BOCHCl/Dioxane85High retention

Comparative Analysis of Preparation Methods

Efficiency and Practicality

MethodStepsYield (%)ee (%)Scalability
Lewis Acid-Catalyzed370–79>99High
Biocatalytic284>99.5Moderate
Tosyl Deprotection265N/ALow

Strategic Recommendations

  • Lewis Acid-Catalyzed : Optimal for large-scale synthesis with robust stereocontrol.

  • Biocatalytic : Preferred for enantiopure products in green chemistry applications.

  • Tosyl Route : Reserved for substrates tolerant to acidic deprotection.

Q & A

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR or Raman spectroscopy). Use design of experiments (DoE) to optimize critical process parameters (CPPs) like stirring rate and cooling gradients. Statistical process control (SPC) charts track variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.